Whiskey lactone - 39212-23-2

Whiskey lactone

Catalog Number: EVT-310765
CAS Number: 39212-23-2
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Whiskey lactone, chemically known as β-methyl-γ-octalactone, is a chiral compound found in two enantiomeric forms: cis and trans. [, , , ] Both isomers contribute to the aroma profile of various alcoholic beverages and food products, particularly those aged in oak barrels. [, , , , , ] Whiskey lactone belongs to a class of organic compounds known as lactones, which are cyclic esters. [, ] In scientific research, whiskey lactone serves as a valuable compound for studying flavor chemistry, aroma perception, and the influence of wood extractives on beverage and food quality. [, , , , , , , , , , ]

cis-Whiskey Lactone

    Compound Description: cis-Whiskey lactone (also known as (3S,4S)-3-methyloctan-4-olide) is a stereoisomer of whiskey lactone. It is a volatile compound found in oak wood and contributes to the aroma of wines and spirits aged in oak barrels. It exhibits a sweet, coconut-like odor. [, , , , , , ]

    Relevance: cis-Whiskey lactone is a stereoisomer of whiskey lactone, meaning they share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. They are both important contributors to the sensory characteristics of oak-aged beverages. [, , , , , , ]

trans-Whiskey Lactone

    Compound Description: trans-Whiskey lactone (also known as (3S,4R)-3-methyloctan-4-olide) is a stereoisomer of whiskey lactone and a key volatile compound found in oak wood. It significantly contributes to the aroma of wines and spirits aged in oak barrels, imparting woody and coconut-like notes. [, , , , , , ]

    Relevance: trans-Whiskey lactone is a stereoisomer of whiskey lactone, differing in the spatial arrangement of atoms around the chiral centers. Both isomers are important aroma compounds in oak-aged beverages and are often found together. [, , , , , , ]

γ-Hexalactone

    Compound Description: γ-Hexalactone is a lactone commonly found in fruits and alcoholic beverages like wine. It contributes to the fruity and coconut-like aroma profile. [, ]

    Relevance: γ-Hexalactone, along with whiskey lactone, belongs to the lactone family, which are cyclic esters known for their significant contributions to the aroma of various foods and beverages. Their presence in wines and spirits can be influenced by factors like grape variety and aging processes. [, ]

δ-Hexalactone

    Compound Description: δ-Hexalactone is another lactone found in various fruits and fermented beverages, including wine. It imparts a coconut and fruity aroma. []

    Relevance: Similar to whiskey lactone, δ-hexalactone belongs to the lactone family and contributes to the complex aroma profile of wines and other beverages. []

γ-Octalactone

    Compound Description: γ-Octalactone is a lactone with a distinct coconut and fruity aroma. It is commonly found in fruits, dairy products, and fermented beverages. []

    Relevance: γ-Octalactone is structurally related to whiskey lactone, as both are lactones. Their presence, along with other lactones, can contribute to the overall fruity and coconut-like aroma profile of wines and spirits. []

δ-Decalactone

    Compound Description: δ-Decalactone is a lactone commonly found in fruits and alcoholic beverages, contributing to a fruity, peachy, and creamy aroma. [, ]

    Relevance: δ-Decalactone shares structural similarities with whiskey lactone, as both are lactones. They are often found together in beverages like wine, contributing to the overall aroma profile. [, ]

γ-Nonalactone

    Compound Description: γ-Nonalactone is a lactone that contributes to the fruity and coconut aroma of several fruits and beverages. [, ]

    Relevance: As with whiskey lactone, γ-Nonalactone is a lactone that contributes to the complex aroma profiles of wines and spirits. [, ]

γ-Decalactone

    Compound Description: γ-Decalactone is a lactone known for its strong peach and apricot aroma. It is found in various fruits and is also present in some alcoholic beverages. [, , ]

    Relevance: Like whiskey lactone, γ-decalactone is a lactone that contributes to the overall aroma of wines, especially those aged in oak barrels. [, , ]

γ-Undecalactone

    Compound Description: γ-Undecalactone is a lactone that imparts a fruity, peach-like aroma to fruits and some fermented beverages. [, ]

    Relevance: γ-Undecalactone, along with whiskey lactone, belongs to the lactone family and contributes to the complex aroma profile of wines. [, ]

C10 Massoia lactone

    Compound Description: C10 massoia lactone (also known as 6-Pentyl-tetrahydro-2H-pyran-2-one) is a lactone found naturally in the bark of the Massoia tree. It possesses a sweet, coconut-like odor. []

    Relevance: C10 massoia lactone, like whiskey lactone, is a lactone that contributes to the coconut aroma profile found in some wines. []

trans-Cognac Lactone

    Compound Description: trans-Cognac lactone (also known as (3R,4S)-3-methyl-4-heptanolide) is a volatile compound found in oak wood and contributes to the aroma of wines and spirits aged in oak. It has a sweet, coconut-like, and slightly woody aroma. []

    Relevance: trans-Cognac lactone is structurally similar to whiskey lactone, both being lactones found in oak wood and contributing to the aroma profile of aged beverages. []

Furfural

    Compound Description: Furfural is an aromatic aldehyde formed during the toasting of oak wood. It contributes to the caramel, almond, and toasted notes in aged wines and spirits. [, , , , , , ]

    Relevance: Furfural is often studied alongside whiskey lactone as both compounds are extracted from oak wood during the aging of wines and spirits and contribute significantly to the final aroma profile. [, , , , , , ]

5-Methylfurfural

    Compound Description: 5-Methylfurfural is an aromatic aldehyde, like furfural, and is also formed during the toasting of oak wood. It contributes to the caramel, toasted bread, and nutty flavors in aged beverages. [, , , , , ]

    Relevance: 5-Methylfurfural, along with whiskey lactone, is a significant volatile compound extracted from oak wood during aging, contributing to the complex aroma profile of aged wines and spirits. [, , , , , ]

Guaiacol

    Compound Description: Guaiacol is a phenolic compound with a smoky, spicy, and clove-like aroma. It is found in oak wood and is extracted during the aging process, imparting complex aromas to wines and spirits. [, , , , , , , ]

    Relevance: Guaiacol, similar to whiskey lactone, is a key volatile compound originating from oak wood. Both contribute to the overall sensory profile of aged beverages. [, , , , , , , ]

4-Ethylguaiacol

    Compound Description: 4-Ethylguaiacol is a volatile phenolic compound that imparts spicy, clove-like, and smoky notes. It is found in oak wood and is extracted during the aging process of wines and spirits. [, , , ]

    Relevance: 4-Ethylguaiacol, like whiskey lactone, is a volatile phenolic compound derived from oak wood and significantly contributes to the aroma profile of aged beverages, particularly the spicy and smoky notes. [, , , ]

Vanillin

    Compound Description: Vanillin is a phenolic aldehyde with a characteristic vanilla aroma. It is naturally present in oak wood and is extracted during the aging of wines and spirits, adding to their complexity. [, , , , , , ]

    Relevance: Vanillin, like whiskey lactone, is an important aromatic compound extracted from oak wood during the aging process of wines and spirits, contributing to their overall sensory profile. [, , , , , , ]

Eugenol

    Compound Description: Eugenol is a phenolic compound responsible for the dominant aroma of cloves. It is naturally present in oak wood and is extracted during the aging process, imparting spicy and clove-like aromas to beverages. [, , , , , , ]

    Relevance: Eugenol, similar to whiskey lactone, is a key aroma compound found in oak wood and plays a significant role in shaping the sensory characteristics of oak-aged wines and spirits. [, , , , , , ]

Isoeugenol

    Compound Description: Isoeugenol is a phenolic compound with a clove-like, spicy, and slightly floral aroma. It is found in oak wood and extracted into wines and spirits during aging. [, , , ]

    Relevance: Isoeugenol, like whiskey lactone, belongs to the group of volatile phenolic compounds extracted from oak wood during aging, contributing to the complex aroma profile of aged beverages. [, , , ]

Syringaldehyde

    Compound Description: Syringaldehyde is a phenolic aldehyde found in oak wood and contributes to the spicy, smoky, and slightly sweet aromas of aged beverages. [, ]

    Relevance: Syringaldehyde, along with whiskey lactone, is a key volatile compound found in oak wood and is extracted into wines and spirits during the aging process. They both contribute to the sensory profile, particularly the spicy and smoky notes. [, ]

Ethyl Vanillate

    Compound Description: Ethyl vanillate is an ester derived from vanillin. It is found in oak wood and is extracted into wines and spirits during aging. It imparts a sweet, vanilla, and slightly fruity aroma. [, ]

    Relevance: Ethyl vanillate is related to whiskey lactone as both compounds are found in oak wood and contribute to the aroma profile of aged beverages, contributing to their complexity and desirability. [, ]

Source and Classification

Whiskey lactone is classified as a lactone, which is a cyclic ester formed from the condensation of a hydroxy acid. It can be derived from natural sources such as oak barrels during the aging process of whiskey or synthesized through various chemical methods. The compound exists in different stereoisomeric forms, primarily cis and trans isomers, which exhibit distinct aromatic profiles.

Synthesis Analysis

Methods

The synthesis of whiskey lactone can be achieved through several methods, including both chemical and biocatalytic processes.

  1. Chemical Synthesis:
    • A notable method involves the reaction of n-valeraldehyde with crotonic acid or its esters. This process typically includes:
      • Knoevenagel Reaction: Combining n-valeraldehyde with crotonate in the presence of an alcohol solvent at temperatures ranging from 60 to 150 °C.
      • Hydrogenation: Following the Knoevenagel reaction, hydrogenation is performed using catalysts such as palladium on carbon or ruthenium on carbon under normal temperature and pressures between 0.1 to 1 MPa to yield whiskey lactone .
  2. Biocatalytic Synthesis:
    • Recent studies have explored microbial synthesis using strains like Rhodococcus erythropolis and filamentous fungi to produce enantiomerically pure forms of whiskey lactone under milder conditions without harmful solvents . This method emphasizes environmentally friendly practices and has shown promising results in generating specific stereoisomers.

Technical Details

The synthesis processes are characterized by specific molar ratios of reactants (n-valeraldehyde to crotonate typically around 0.8-1.2) and can be optimized for yield and purity through various reaction conditions such as temperature control and catalyst selection .

Molecular Structure Analysis

Structure and Data

Whiskey lactone has a molecular formula of C₉H₁₈O₂ with a molecular weight of approximately 158.24 g/mol. The structure features a six-membered ring containing an ester functional group, which contributes to its aromatic properties.

  • Structural Formula:
    C9H18O2\text{C}_9\text{H}_{18}\text{O}_2
  • Key Structural Features:
    • Cyclic structure with an ester linkage.
    • Presence of ethyl and butyl groups influencing its flavor profile.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize whiskey lactone, confirming its structural integrity and purity during synthesis.

Chemical Reactions Analysis

Reactions

Whiskey lactone can undergo various chemical reactions:

  1. Hydrogenation: The conversion of ketonic precursors into whiskey lactone via hydrogenation is crucial for its synthesis.
  2. Oxidation: Biocatalytic oxidation processes can convert diols into their corresponding lactones, enhancing enantiomeric purity.
  3. Stereoselective Reactions: Different methods have been developed to selectively produce either cis or trans forms of whiskey lactone through enzymatic pathways involving alcohol dehydrogenases or lipases .

Technical Details

The reactions are typically monitored using chromatographic techniques to ensure high yields and selectivity for desired stereoisomers.

Mechanism of Action

Process

The mechanism by which whiskey lactone exerts its aromatic properties involves its interaction with olfactory receptors in the human nose, leading to the perception of sweet, coconut-like aromas. The specific stereochemistry plays a significant role in how these compounds are perceived.

Data

Studies indicate that different ratios of cis and trans forms can significantly alter sensory experiences during tasting events, making it critical for producers to control the synthesis process .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid.
  • Odor: Characteristic sweet aroma reminiscent of coconut.
  • Boiling Point: Approximately 200 °C.
  • Density: Ranges from 1.441 to 1.447 g/cm³ depending on the isomer .

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under normal conditions but may react under extreme pH or temperature variations.

Relevant analyses include gas chromatography-mass spectrometry (GC-MS) for purity assessment and identification of isomers.

Applications

Scientific Uses

Whiskey lactone finds extensive application beyond beverages:

  • Flavoring Agent: Widely used in food products for flavor enhancement.
  • Fragrance Industry: Utilized in perfumes for its aromatic qualities.
  • Research Applications: Studied for its potential health benefits due to antioxidant properties found in some studies .
Introduction to Whiskey Lactone

Whiskey lactone (5-butyl-4-methyloxolan-2-one) stands as one of the most sensorially significant compounds in oak-aged beverages. This cyclic ester belongs to the γ-lactone family and serves as the primary source of coconut and woody aromas in spirits aged in oak barrels. With the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol, this compound exists in multiple stereoisomeric forms that each contribute distinct aromatic profiles to aged beverages [1] [3]. Its discovery revolutionized our understanding of how barrel aging transforms raw spirits into complex sensory experiences, making it a cornerstone compound in flavor chemistry and beverage technology.

Historical Discovery and Nomenclature

The identification of whiskey lactone emerged through pioneering research in the early 1970s. Finnish researchers Suomalainen and Nykänen first isolated the compound from aged whiskey in 1970, while simultaneously, Japanese researchers Masuda and Nishimura identified it in oak wood extracts [1] [8]. This dual discovery established the crucial connection between oak barrels and the characteristic aroma of aged spirits. The compound received multiple names reflecting its origins and chemical nature:

  • Whiskey lactone: Highlighting its discovery in aged whiskeys
  • Quercus lactone: Denoting its botanical origin in oak (Quercus species)
  • β-Methyl-γ-octalactone: Describing its chemical structure according to traditional lactone nomenclature [1] [3]

The systematic IUPAC name rel-(4R,5R)-5-butyl-4-methyloxolan-2-one was subsequently adopted to specify its stereochemistry [1]. The compound received the FEMA number 3803 as a flavoring agent, and CAS registry numbers distinguish its stereoisomers: 39212-23-2 for the mixture and specific numbers for individual enantiomers [3] [6]. The 1980s brought critical advancements when improved chromatographic techniques enabled separation of the cis and trans isomers, revealing their distinct sensory properties and concentration variations across oak species [3].

Table 1: Key Milestones in Whiskey Lactone Research

YearDiscoveryResearchers
1970Initial isolation from whiskeySuomalainen & Nykänen
1971Identification in oak speciesMasuda & Nishimura
1980sStereoisomer separationMultiple research groups
1990sGC-Olfactometry confirmationFlavor chemists
2000Precursor identificationMasson et al.

Structural Classification and Role in Natural Products

Whiskey lactone belongs to the γ-lactone subclass of cyclic esters, characterized by a five-membered ring structure where the ester group is flanked by methylene groups. This classification distinguishes it from smaller (β-propiolactones) or larger (δ-decalactones) lactone rings [1] [3]. The compound features a dihydrofuran-2-one core with two chiral centers at positions C4 and C5, creating four possible stereoisomers. The naturally occurring isomers are:

  • (4S,5S)-cis isomer: Predominant in oak, accounting for 70-90% of total lactones
  • (4S,5R)-trans isomer: Typically present in lower concentrations [3]

X-ray crystallography reveals that the cis isomer adopts a twisted envelope conformation while the trans isomer exhibits a half-chair configuration. These conformational differences create distinct dipole moments that influence both volatility and aroma perception [3]. The butyl group at C5 and methyl group at C4 create steric interactions that affect the molecule's stability and reactivity. Whiskey lactone demonstrates relative stability under acidic conditions (pH >3) but undergoes hydrolysis in alkaline environments to form 4-hydroxy-3-methyloctanoic acid [3].

In oak ecosystems, whiskey lactone functions as a secondary metabolite with potential defensive roles. Its concentration varies significantly by oak species:

  • Quercus alba (American white oak): 50-200 mg/kg wood
  • Quercus petraea (European oak): 20-100 mg/kg wood
  • Quercus robur (French oak): Intermediate levels [1] [3]

The compound originates from non-volatile precursors in oak wood, primarily β-glucopyranosides of 3-methyl-4-hydroxyoctanoic acid. During barrel charring or spirit aging, thermal hydrolysis releases the aglycone, which spontaneously lactonizes. Enzymatic cleavage by β-glucosidases from microorganisms like Saccharomyces cerevisiae further enhances this conversion during fermentation and aging [1] [3].

Industrial and Sensory Significance in Food and Beverages

The sensory impact of whiskey lactone on aged beverages is extraordinarily potent, with human detection thresholds differing dramatically between isomers:

Table 2: Sensory Thresholds of Whiskey Lactone Isomers

IsomerThreshold in Water (μg/L)Threshold in 40% Ethanol (μg/L)
cis0.820
trans12130

The cis isomer contributes >90% of perceived aroma at typical aging concentrations due to its lower threshold [3]. Sensory panels consistently describe the cis isomer as having coconut, woody, and sweet vanilla notes, while the trans isomer presents celery-like and herbaceous characteristics [1] [5]. In wine, concentrations range from 20-600 μg/L, with cis isomers dominating the sensory profile [3].

The industrial extraction during spirit aging follows first-order kinetics, with approximately 80% of available lactones extracted within the first six months of barrel maturation. Several factors influence this extraction:

  • Barrow toast level: Heavy toasting reduces concentrations by up to 40%
  • Alcohol strength: Optimal extraction occurs at 55-65% ABV
  • Barrel reuse: First-use barrels yield 3-5x more lactone than refill barrels [3]

Beyond alcoholic beverages, whiskey lactone serves as a versatile flavor enhancer in:

  • Confectionery: Imparting coconut notes in chocolates and hard candies
  • Baked goods: Adding complexity to vanilla-forward products
  • Fragrances: Providing warm, woody base notes in perfumes
  • Cosmetics: Contributing to sweet, creamy nuances in lotions and soaps [5] [9]

The global market for whiskey lactone reflects its industrial importance, with an estimated value of $150 million in 2025 and projected growth at 7% CAGR through 2033. This growth is driven by increasing demand for premium spirits and natural flavorings, with the Asia-Pacific region showing particularly strong expansion . Manufacturing innovations include precision fermentation using Rhodococcus erythropolis DSM44534, which achieves 85% yields of enantiomerically pure lactones (>99% ee) under optimized conditions (pH 7.2, 30°C) [3].

Table 3: Sensory Impact in Various Applications

ApplicationConcentration RangePrimary Sensory Contribution
Whiskey1-50 mg/LCoconut, woody, vanilla
Wine20-600 μg/LSweet, toasted oak
Hard Candy5-20 ppmCreamy coconut
Fragrances0.1-1%Warm, coumarin-like base note
Cosmetics10-100 ppmSweet, creamy nuance

Properties

CAS Number

39212-23-2

Product Name

Whiskey lactone

IUPAC Name

5-butyl-4-methyloxolan-2-one

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3

InChI Key

WNVCMFHPRIBNCW-UHFFFAOYSA-N

SMILES

CCCCC1C(CC(=O)O1)C

Solubility

soluble in water to <0.1%; soluble in hexane to >50%

Synonyms

beta-methyl-gamma-octalactone

Canonical SMILES

CCCCC1C(CC(=O)O1)C

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